

MitoTracker Green FM not working after fixation

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Compound of Interest

Compound Name: *mitoTracker Green FM*

Cat. No.: *B15552189*

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MitoTracker Green FM Technical Support Center

This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering issues with **MitoTracker Green FM** staining, particularly after cell fixation.

Frequently Asked Questions (FAQs)

Q1: Why is my **MitoTracker Green FM** signal disappearing after fixation?

A1: The fluorescent signal from **MitoTracker Green FM** is often significantly reduced or completely lost after fixation due to the dye's mechanism of action. **MitoTracker Green FM** is a mitochondrial stain that passively diffuses across the plasma membrane and accumulates in mitochondria. Unlike other MitoTracker dyes, it does not covalently bind to mitochondrial proteins. Therefore, fixation methods, especially those involving alcohols like methanol or detergents for permeabilization, can disrupt mitochondrial membranes and cause the dye to leak out of the cells, leading to signal loss.

Q2: Can I fix cells after staining with **MitoTracker Green FM**?

A2: Yes, it is possible to fix cells after staining, but the protocol must be optimized to minimize dye loss. Formaldehyde-based fixatives are recommended over methanol-based ones. It is crucial to image the cells immediately after fixation, as the signal can diminish over time. For many applications, imaging the live stained cells before fixation is the most reliable method.

Q3: What is the best fixative to use for **MitoTracker Green FM**?

A3: For optimal signal retention, a freshly prepared, formaldehyde-based fixative (e.g., 4% formaldehyde in phosphate-buffered saline) is recommended. Avoid using methanol or acetone, as these will permeabilize the membranes and wash out the dye. Glutaraldehyde can also be used, but it may increase background autofluorescence.

Q4: I need to perform immunofluorescence after **MitoTracker Green FM** staining. How do I permeabilize the cells without losing the signal?

A4: This is a significant challenge as most permeabilization agents, such as Triton™ X-100 or saponin, will strip the **MitoTracker Green FM** from the mitochondria. If permeabilization is absolutely necessary for your antibody staining, you may need to accept a significant decrease in the MitoTracker signal. Alternatively, consider using a fixable mitochondrial stain, such as MitoTracker™ Red CMXRos, which covalently binds to mitochondrial proteins and is better retained after fixation and permeabilization.

Troubleshooting Guide

If you are experiencing a loss of **MitoTracker Green FM** signal after fixation, follow these troubleshooting steps.

Problem: Weak or No Signal After Fixation

Potential Cause	Recommended Solution
Inappropriate Fixative	Use a fresh solution of 4% formaldehyde in PBS. Avoid methanol, acetone, and glutaraldehyde if possible.
Permeabilization	If your protocol includes a permeabilization step (e.g., with Triton™ X-100 or saponin), this is the most likely cause of signal loss. Image before permeabilization. If that is not possible, consider an alternative, fixable mitochondrial dye.
Delay in Imaging	The MitoTracker Green FM signal can fade after fixation. Image your samples as soon as possible after the fixation step is complete.
Suboptimal Staining	Ensure that the initial live-cell staining was successful with bright, well-defined mitochondrial structures before proceeding to fixation. Optimize staining concentration and incubation time if necessary.
Cell Health	MitoTracker Green FM accumulation depends on mitochondrial membrane potential. Ensure your cells are healthy during the staining procedure.

Experimental Protocol: Staining and Fixation for Signal Retention

This protocol is a starting point and may require optimization for your specific cell type and experimental conditions.

- **Prepare Staining Solution:** Create a 20-200 nM working solution of **MitoTracker Green FM** in your normal cell culture medium.
- **Live-Cell Staining:** Replace the culture medium with the pre-warmed staining solution and incubate for 30-45 minutes at 37°C.

- Wash: Remove the staining solution and wash the cells twice with a pre-warmed buffer (e.g., PBS or HBSS).
- (Optional but Recommended) Live-Cell Imaging: At this stage, acquire images of the live cells to confirm successful staining and to have a baseline for comparison.
- Fixation: Carefully replace the buffer with a fresh solution of 4% formaldehyde in PBS. Incubate for 15 minutes at room temperature.
- Wash: Wash the cells three times with PBS.
- Immediate Imaging: Mount the coverslips and image the cells immediately. Do not proceed with any permeabilization steps if you want to retain the **MitoTracker Green FM** signal.

Quantitative Data Summary

The following table summarizes the expected relative fluorescence intensity of **MitoTracker Green FM** after various fixation and permeabilization treatments, based on typical experimental outcomes.

Treatment Condition	Relative Fluorescence Intensity (%)	Notes
Live Cells (Unfixed)	100%	Reference for optimal signal.
4% Formaldehyde Fixation	40-60%	Moderate signal loss is expected. Best option for fixation.
1% Glutaraldehyde Fixation	30-50%	Similar to formaldehyde but may increase autofluorescence.
100% Cold Methanol Fixation	< 5%	Severe signal loss due to membrane disruption. Not recommended.
4% Formaldehyde followed by 0.1% Triton™ X-100	< 10%	Permeabilization removes the majority of the dye.

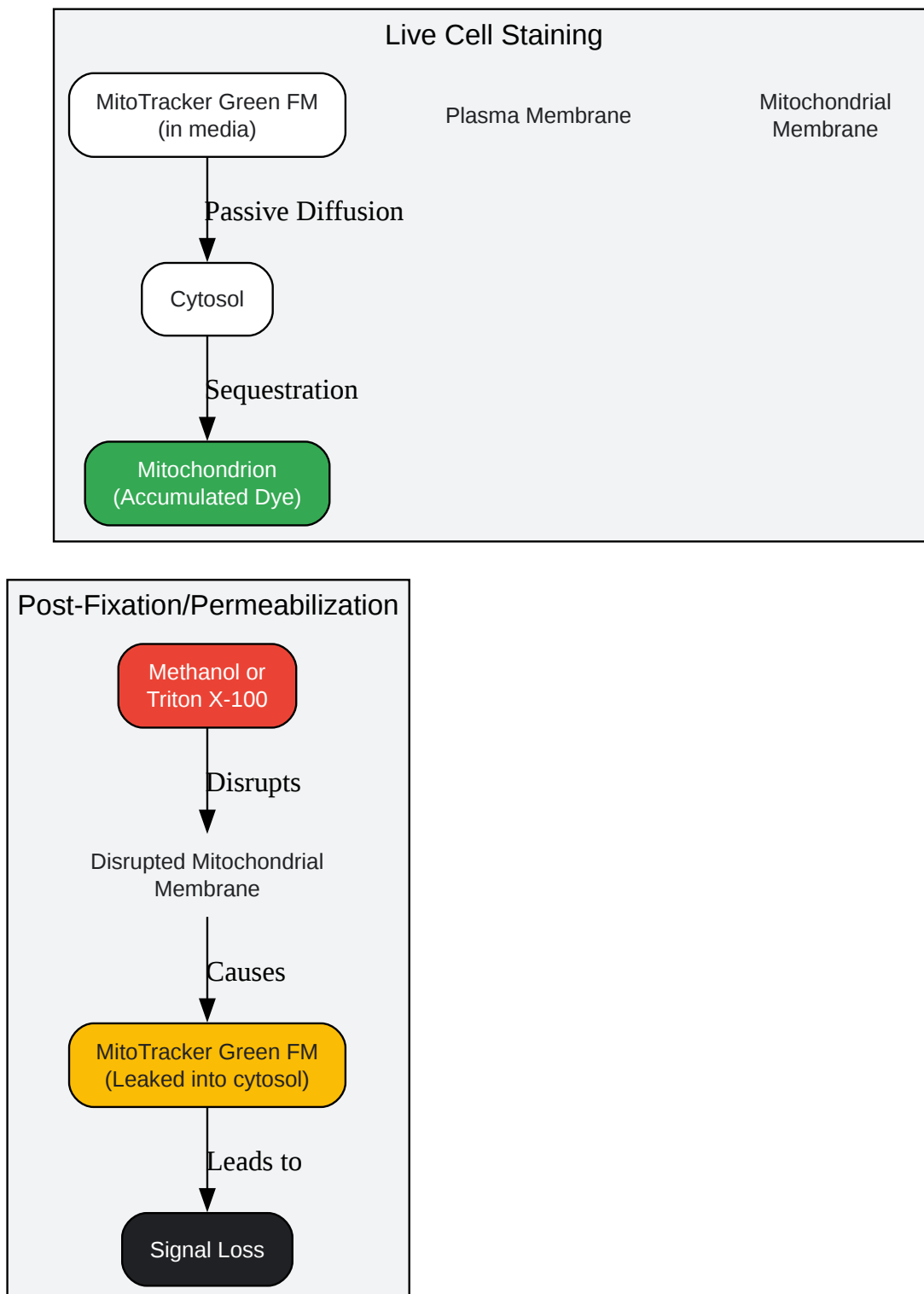
Diagrams



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Caption: Troubleshooting workflow for loss of **MitoTracker Green FM** signal.

Mechanism of MitoTracker Green FM & Interference by Fixation



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Caption: How fixation disrupts **MitoTracker Green FM** localization.

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